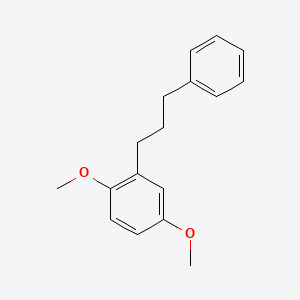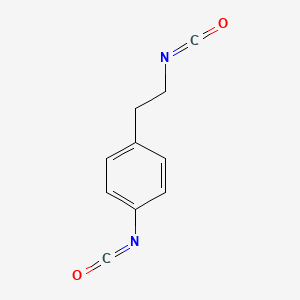
(2,4-Dichloro-5-pentadecylphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichloro-5-pentadecylphenoxy)acetic acid is an organic compound that belongs to the class of chlorophenoxy acids. It is structurally characterized by the presence of two chlorine atoms and a pentadecyl chain attached to a phenoxyacetic acid core. This compound is known for its herbicidal properties and is used in various agricultural applications to control broadleaf weeds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-5-pentadecylphenoxy)acetic acid typically involves the chlorination of phenoxyacetic acid derivatives. One common method includes the reaction of chloroacetic acid with phenol in the presence of a base, followed by chlorination using chlorine gas. The reaction conditions often involve heating the mixture to around 100°C and maintaining a basic pH using sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The chlorination step is carefully controlled to minimize the formation of unwanted by-products, and the final product is purified through crystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dichloro-5-pentadecylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chlorinated phenoxy group to a hydroxyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroxylated derivatives, and substituted phenoxyacetic acids .
Applications De Recherche Scientifique
(2,4-Dichloro-5-pentadecylphenoxy)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the formulation of herbicides and plant growth regulators
Mécanisme D'action
The mechanism of action of (2,4-Dichloro-5-pentadecylphenoxy)acetic acid involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of susceptible plants. The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but without the pentadecyl chain.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another chlorophenoxy acid herbicide known for its use in Agent Orange
Uniqueness
(2,4-Dichloro-5-pentadecylphenoxy)acetic acid is unique due to its long pentadecyl chain, which imparts different physicochemical properties compared to other chlorophenoxy acids. This structural difference can influence its solubility, bioavailability, and overall herbicidal activity .
Propriétés
Numéro CAS |
115607-36-8 |
|---|---|
Formule moléculaire |
C23H36Cl2O3 |
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
2-(2,4-dichloro-5-pentadecylphenoxy)acetic acid |
InChI |
InChI=1S/C23H36Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-22(28-18-23(26)27)21(25)17-20(19)24/h16-17H,2-15,18H2,1H3,(H,26,27) |
Clé InChI |
VHRCECSNKOXOSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


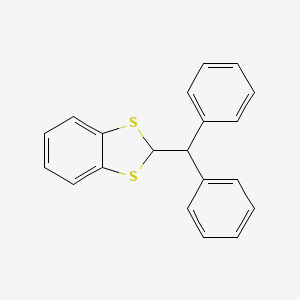
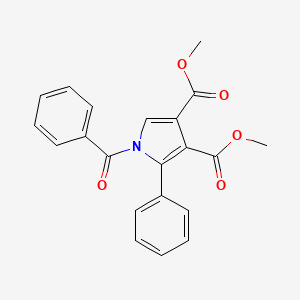
![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)
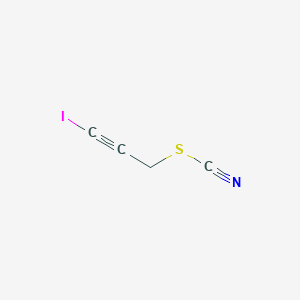

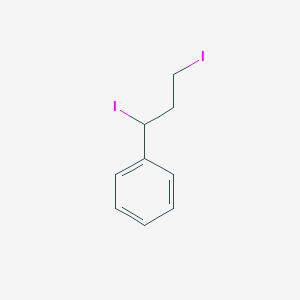
![Pentanoic acid, 4-methyl-2-[2-oxo-2-[(phenylmethoxy)amino]ethyl]-](/img/structure/B14301239.png)
![2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate](/img/structure/B14301243.png)
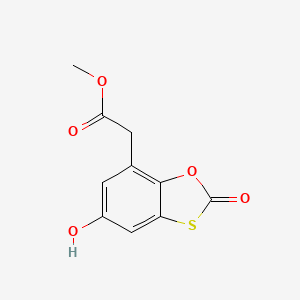
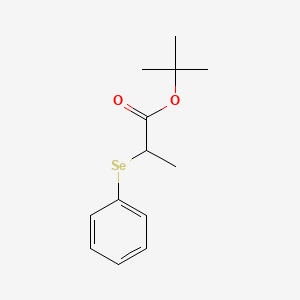
![2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate](/img/structure/B14301252.png)
